

BV750 Fluorescent Dye: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *bd750*

Cat. No.: *B1662695*

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This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the core properties and applications of the BV750 fluorescent dye.

Core Properties and Spectral Profile

Brilliant Violet 750 (BV750) is a tandem fluorescent dye known for its emission in the far-red spectrum, making it a valuable tool in multicolor flow cytometry and other fluorescence-based assays. It is excited by the violet laser (405 nm) and is characterized by a large Stokes shift, which is the difference between the excitation and emission maxima.^[1] This large shift is advantageous in multicolor experiments as it minimizes spectral overlap with dyes excited by the same laser.

BV750 is a tandem dye, meaning it consists of a donor fluorophore (Brilliant Violet 421) and an acceptor fluorophore.^[1] The donor absorbs light from the violet laser and transfers the energy to the acceptor via Förster Resonance Energy Transfer (FRET).^[2] The acceptor then emits light at a longer wavelength, resulting in the dye's characteristic far-red emission.^[2]

Quantitative Spectroscopic Data

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	405 nm	[1][3]
Emission Maximum (λ_{em})	750 nm	[1][3]
Quantum Yield (Φ)	0.057	[1]
Extinction Coefficient (ϵ)	2,301,131 M ⁻¹ cm ⁻¹	[1]
Recommended Laser	Violet (405 nm)	[1]
Recommended Long Pass Filter	740 nm	[1]
Recommended Band Pass Filter	780/60 nm	[1]

Note on Extinction Coefficient: The provided extinction coefficient from a single source is exceptionally high and should be interpreted with caution. It is recommended to refer to the specific lot data sheet from the manufacturer for the most accurate value.

Brightness and Photostability

BV750 is considered a dye with medium brightness.[1] Its relative brightness and stain index in comparison to other common fluorochromes are presented in the tables below. Brilliant Violet dyes, in general, are known to be highly photostable, making them suitable for applications that involve prolonged exposure to light, such as immunofluorescence microscopy.[4][5] However, as a tandem dye, BV750 is susceptible to degradation, which can lead to uncoupling of the donor and acceptor molecules.[2] This degradation can be caused by exposure to light (photodegradation), freezing temperatures, and certain fixation and permeabilization methods. [2][6] Proper handling and storage are crucial to maintain the integrity of the dye.[6]

Comparative Analysis of BV750 Brightness

Relative Brightness Ranking of Select Violet Laser-Excited Dyes

Fluorochrome	Relative Brightness
BV421	Brightest
BV605	Bright
BV650	Bright
BV711	Brightest
BV750	Moderate
BV786	Bright
Pacific Blue™	Dim
V450	Dim

Source: Adapted from BD Biosciences and other sources.

Stain Index Comparison of Select Dyes

Fluorochrome	Typical Stain Index Range
PE	300-600
APC	200-400
BV421	250-500
FITC	50-150
BV750	100-250
Pacific Blue™	20-80

Note: Stain index is dependent on the antibody conjugate, cell type, and instrument setup. These are approximate ranges for comparison.

Experimental Protocols

Flow Cytometry Staining Protocol (Immunophenotyping)

This protocol provides a general framework for staining cell surface markers using BV750-conjugated antibodies.

Materials:

- Cells in single-cell suspension
- BV750-conjugated primary antibody
- Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
- (Optional) Fc block (e.g., anti-CD16/32 for mouse cells)
- (Optional) Viability dye
- Flow cytometer with a 405 nm violet laser and appropriate filters

Procedure:

- Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture of interest.
- Cell Counting and Viability: Count the cells and assess viability. Aim for a viability of >90%.
- Fc Receptor Blocking (Optional): If staining cells with Fc receptors (e.g., B cells, macrophages), incubate with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Antibody Staining:
 - Aliquot approximately 1×10^6 cells per tube.
 - Add the predetermined optimal concentration of the BV750-conjugated antibody.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark. As a tandem dye, BV750 is sensitive to light-induced degradation.[6]
- Washing:
 - Add 1-2 mL of staining buffer to each tube.

- Centrifuge at 300-400 x g for 5 minutes at 4°C.
- Decant the supernatant.
- Repeat the wash step twice.
- Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL) for flow cytometric analysis.
- Data Acquisition: Acquire the samples on a flow cytometer equipped with a violet laser. Ensure proper compensation controls are run to correct for spectral overlap.

Immunofluorescence Staining Protocol

This protocol is a general guideline for immunofluorescence staining using BV750 conjugates. Special care should be taken to protect the tandem dye from degradation.

Materials:

- Cells cultured on coverslips or chamber slides
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS for intracellular targets)
- Blocking Buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)
- BV750-conjugated primary antibody
- Antifade mounting medium
- Fluorescence microscope

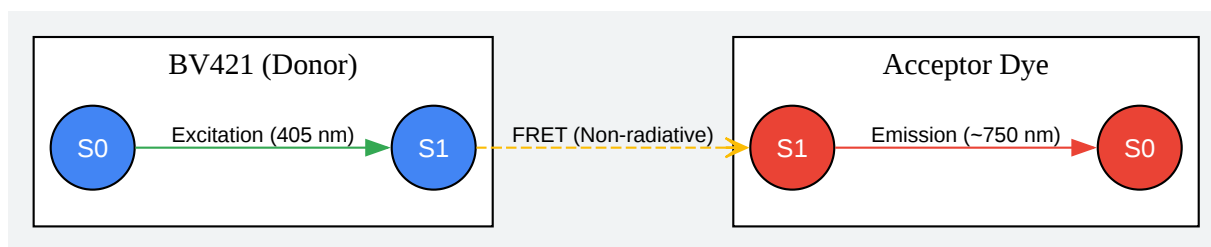
Procedure:

- Cell Seeding and Culture: Grow cells to the desired confluency on sterile coverslips or chamber slides.
- Fixation:

- Gently wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate with permeabilization buffer for 10 minutes at room temperature.
 - Wash three times with PBS.
- Blocking: Incubate with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
- Antibody Incubation:
 - Dilute the BV750-conjugated antibody to its optimal concentration in blocking buffer.
 - Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, ensuring they are protected from light.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Image the slides on a fluorescence microscope with appropriate filter sets for BV750. Minimize exposure to the excitation light to prevent photobleaching.

Mandatory Visualizations

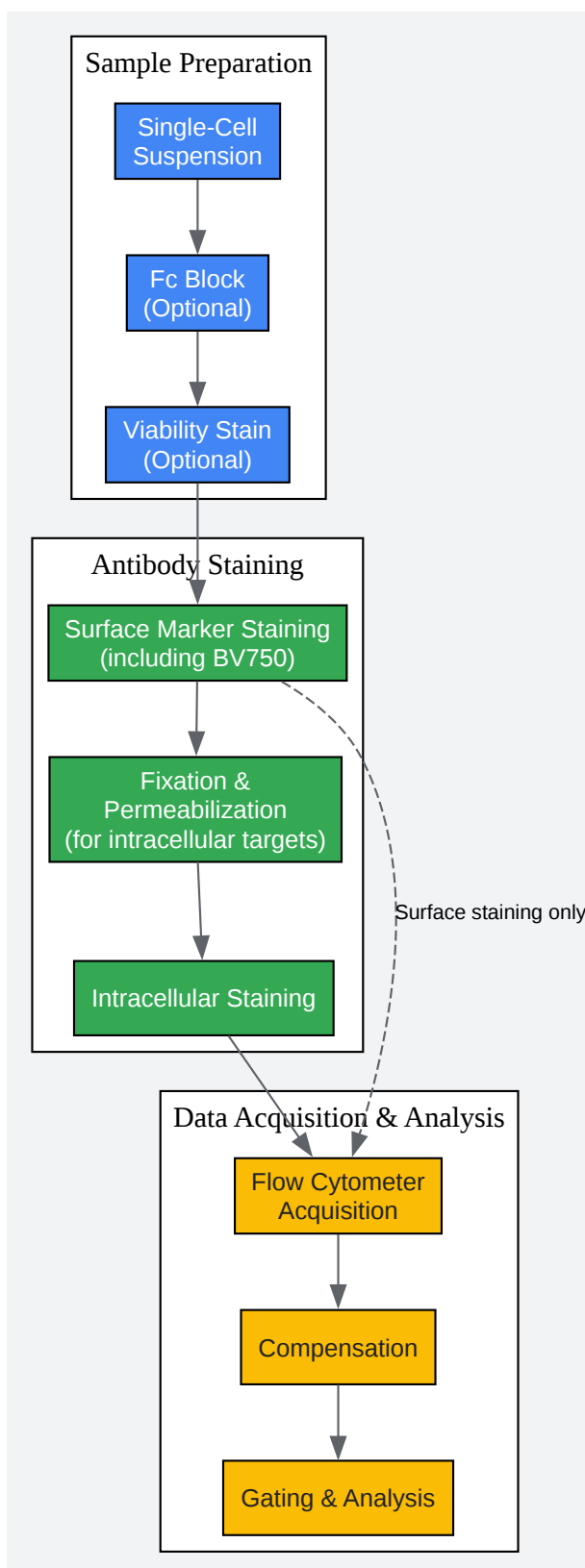
Förster Resonance Energy Transfer (FRET) in BV750



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Caption: FRET mechanism in the BV750 tandem dye.

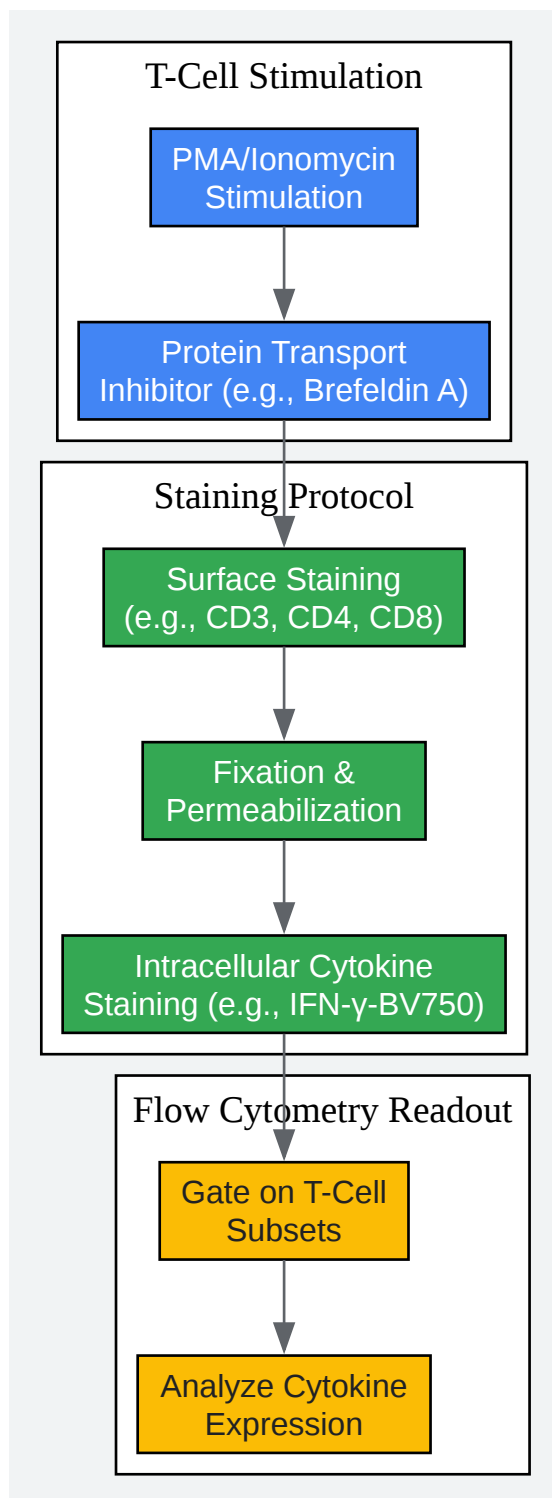
Multicolor Flow Cytometry Experimental Workflow



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Caption: Workflow for a multicolor flow cytometry experiment.

T-Cell Activation Signaling Pathway Analysis



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Caption: Workflow for analyzing T-cell cytokine production.

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